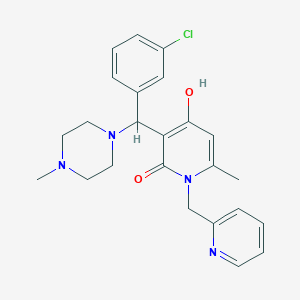
3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27ClN4O2 and its molecular weight is 438.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-((3-chlorophenyl)(4-methylpiperazin-1-yl)methyl)-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a complex organic molecule with potential pharmacological applications. Its structure features a chlorophenyl group, a piperazine moiety, and multiple heterocyclic rings, which may contribute to its biological activity. This article reviews the biological activities associated with this compound, including its effects on various biological systems, its mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing piperazine and chlorophenyl groups often exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The presence of the piperazine ring has been linked to enzyme inhibitory activity. Compounds similar to the one have shown effectiveness as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease . The inhibition of urease has also been noted, suggesting potential applications in treating urinary tract infections .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Compounds featuring pyridine and piperazine derivatives are often investigated for their ability to inhibit tumor growth through various mechanisms, including the suppression of mutant EGFR pathways .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors or enzymes involved in neurotransmission.
- Enzyme Inhibition : The hydroxyl and methyl groups may interact with key amino acids in enzyme active sites, inhibiting their function.
Case Studies
- Antibacterial Screening : A study conducted on a series of piperazine derivatives demonstrated that compounds with similar structural features showed significant antibacterial activity against E. coli and Staphylococcus aureus, with IC50 values ranging from 0.5 to 2 μg/mL .
- In Silico Studies : Molecular docking studies have indicated that the compound can effectively bind to target proteins involved in cancer pathways, suggesting a potential role in chemotherapy .
Data Table: Biological Activities
Properties
IUPAC Name |
3-[(3-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-4-hydroxy-6-methyl-1-(pyridin-2-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2/c1-17-14-21(30)22(24(31)29(17)16-20-8-3-4-9-26-20)23(18-6-5-7-19(25)15-18)28-12-10-27(2)11-13-28/h3-9,14-15,23,30H,10-13,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBPJYUVLQDKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=CC=CC=N2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














